1-溴-3-(2-乙氧基乙氧基)苯

描述

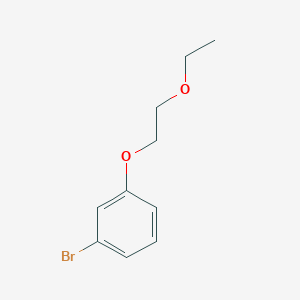

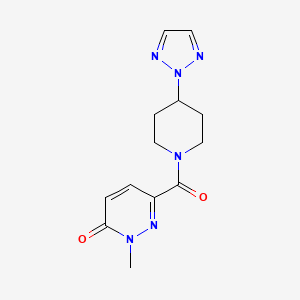

1-Bromo-3-(2-ethoxyethoxy)benzene is a chemical compound with the molecular formula C10H13BrO2 and a molecular weight of 245.11 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(2-ethoxyethoxy)benzene consists of a benzene ring substituted with a bromine atom and a 2-ethoxyethoxy group . The exact 3D structure is not provided in the available resources.科学研究应用

烯胺的乙氧基溴化

在 Nocquet‐Thibault 等人 (2013) 的一项研究中,开发了一种使用乙酸中二(乙酰氧基碘)苯和溴化盐的工艺,用于烯胺的区域选择性乙氧基溴化。这种方法生成 α-溴半缩胺,其对进一步转化非常通用 (Nocquet‐Thibault 等人,2013)。

3-烷氧基-1H-异吲哚的合成

黑田和小林 (2015) 报道了一种 1-取代 3-烷氧基-1H-异吲哚的两步合成。他们利用 1-溴-2-(二烷氧基甲基)苯和腈来创建这些化合物,这些化合物在各种化学合成中具有潜在应用 (黑田和小林,2015)。

Diels-Alder 电有机环化反应

Habibi 等人 (2015) 探索了在萘醌衍生物存在下 1,2-双(溴甲基)苯的电化学还原。该过程涉及 Diels-Alder 型顺序反应,这在有机合成中很重要,并且可能与 1-溴-3-(2-乙氧基乙氧基)苯的使用相关 (Habibi 等人,2015)。

不对称柱[5]芳烃的合成

Kou 等人 (2010) 使用催化环缩合方法合成了不对称柱[5]芳烃。这些化合物包括 1-溴-3-(2-乙氧基乙氧基)苯的变体,可以包封某些分子,显示出在主客体化学应用中的潜力 (Kou 等人,2010)。

乙炔基二茂铁化合物

Fink 等人 (1997) 的一项研究涉及使用 1,3,5-三溴苯和乙炔基二茂铁合成新化合物。这些化合物显示出可逆的氧化过程,这在电化学研究和材料科学中很重要 (Fink 等人,1997)。

作用机制

Target of Action

The primary target of 1-Bromo-3-(2-ethoxyethoxy)benzene is the benzylic position of the benzene ring . The benzylic position refers to the carbon atom adjacent to the benzene ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

The compound interacts with its target through a free radical reaction . This reaction involves the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized . The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide .

Biochemical Pathways

The compound affects the free radical bromination and nucleophilic substitution pathways . In the free radical bromination pathway, a bromine atom is added to the benzylic position . In the nucleophilic substitution pathway, a nucleophile replaces a leaving group .

Result of Action

The result of the compound’s action is the formation of a brominated compound . The bromine atom is added to the benzylic position, resulting in the formation of a new compound . This brominated compound can then undergo further reactions, such as nucleophilic substitution .

Action Environment

The action of 1-Bromo-3-(2-ethoxyethoxy)benzene can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst can enhance the bromination reaction . Additionally, the reaction rate may be affected by the temperature and the solvent used .

属性

IUPAC Name |

1-bromo-3-(2-ethoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSGRVBRWKODOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2890743.png)

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2890745.png)

![N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2890746.png)

![N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2890747.png)

![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2890752.png)

![Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B2890757.png)

![3-ethyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2890762.png)

![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]but-2-ynamide](/img/structure/B2890766.png)